Absolute Stereochemical Differentiation via Chiroptical Property: (S,S) vs. (R,R) Enantiomer
The (S,S)-dimesolate is the dextrorotatory enantiomer exhibiting a positive specific rotation, whereas the (R,R)-dimesolate (CAS 380357-38-0) is the levorotatory enantiomer . This sign of optical rotation provides the primary identity test distinguishing the two enantiomers upon receipt. The (S,S)-enantiomer is the required precursor for the (R,R)-DEGPHOS ligand series via double SN2 inversion at each mesylate-bearing carbon; procurement of the incorrect (R,R)-dimesolate enantiomer leads to the opposite enantiomeric ligand and a complete reversal of asymmetric induction [1].
| Evidence Dimension | Sign of specific optical rotation [α]D |
|---|---|
| Target Compound Data | Positive (+) (dextrorotatory) |
| Comparator Or Baseline | (R,R)-N-Benzyl-3,4-trans-dimesolate pyrrolidine (CAS 380357-38-0): Negative (−) (levorotatory) |
| Quantified Difference | Opposite sign; enantiomeric relationship |
| Conditions | Reported as neat or in solution; exact numerical [α]D values vary by vendor batch certificate of analysis |
Why This Matters
Absolute stereochemistry is the single most critical specification for chiral building blocks; incorrect enantiomer procurement yields the wrong product series and wasted synthesis campaigns.
- [1] Nagel, U.; Kinzel, E.; Andrade, J.; Prescher, G. Enantioselektive Katalyse, 4. Synthese N-substituierter (R,R)-3,4-Bis(diphenylphosphino)pyrrolidine und Anwendung ihrer Rhodiumkomplexe zur asymmetrischen Hydrierung. Chem. Ber. 1986, 119, 3326-3343. View Source
